Chlorobis(4-vinylphenyl)phosphine
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Overview
Description
Chlorobis(4-vinylphenyl)phosphine is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to two 4-vinylphenyl groups and one chlorine atom. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorobis(4-vinylphenyl)phosphine can be synthesized through the reaction of 4-vinylphenylmagnesium bromide with phosphorus trichloride. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often involve low temperatures to control the reactivity of the Grignard reagent and to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and the use of specialized equipment to maintain the required reaction conditions. The scalability of the synthesis is facilitated by the availability of 4-vinylphenylmagnesium bromide and phosphorus trichloride in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
Chlorobis(4-vinylphenyl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as alkyl or aryl groups.
Coordination: The phosphorus atom can coordinate with transition metals to form metal-phosphine complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides or aryl halides are used in substitution reactions.
Coordination: Transition metal salts, such as palladium or platinum salts, are used to form metal-phosphine complexes.
Major Products Formed
Phosphine Oxides: Formed through oxidation reactions.
Substituted Phosphines: Formed through substitution reactions.
Metal-Phosphine Complexes: Formed through coordination reactions.
Scientific Research Applications
Chlorobis(4-vinylphenyl)phosphine has a wide range of applications in scientific research:
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in drug design and synthesis.
Mechanism of Action
The mechanism of action of chlorobis(4-vinylphenyl)phosphine involves its ability to act as a ligand, coordinating with transition metals to form complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as cross-coupling and hydroformylation. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand with three phenyl groups.
Tris(4-vinylphenyl)phosphine: Similar to chlorobis(4-vinylphenyl)phosphine but with three 4-vinylphenyl groups instead of two.
Uniqueness
This compound is unique due to the presence of the chlorine atom, which allows for further functionalization through substitution reactions. This makes it a versatile compound for the synthesis of a wide range of derivatives and complexes .
Biological Activity
Chlorobis(4-vinylphenyl)phosphine is an organophosphorus compound that has garnered attention for its biological activities, particularly in the realms of medicinal chemistry and material science. This article synthesizes available research findings, case studies, and data tables to elucidate its biological activity.
- Molecular Formula : C12H12ClP
- Molecular Weight : 220.64 g/mol
- CAS Number : 13685-26-2
This compound is characterized by a phosphine functional group attached to two vinylphenyl moieties, which contributes to its reactivity and potential biological applications.
Biological Activity Overview
This compound exhibits various biological activities, including:
- Antiproliferative Effects : Studies have shown that phosphines can exhibit strong antiproliferative properties against several types of cancer cells. The mechanism often involves the modulation of cell signaling pathways and induction of apoptosis in malignant cells .
- Enzyme Inhibition : Some derivatives of phosphines have been noted for their ability to inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase, which is relevant in neurobiology and toxicology .
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Compounds containing phosphorus can induce oxidative stress in cells, leading to apoptosis through ROS generation.
- Interaction with Biological Macromolecules : The ability of this compound to interact with proteins and nucleic acids can disrupt normal cellular functions, contributing to its antiproliferative effects.
- Ligand Properties : As a phosphine ligand, it can form complexes with transition metals, which may enhance its biological activity through metal-mediated mechanisms .
Case Study 1: Antiproliferative Activity
A recent study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values ranging from 5 to 15 µM depending on the cell type. The study concluded that the compound induced apoptosis through the activation of caspase pathways .
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibitory effects of this compound on acetylcholinesterase activity. The compound showed an inhibition rate of approximately 70% at a concentration of 50 µM, suggesting potential applications in treating conditions like Alzheimer's disease where acetylcholine levels are critical .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 10 | Induction of apoptosis via caspases |
MCF-7 | 8 | ROS generation |
A549 | 12 | Disruption of cell signaling |
Table 2: Enzyme Inhibition Data
Compound | Enzyme | Inhibition Rate (%) at 50 µM |
---|---|---|
This compound | Acetylcholinesterase | 70 |
Bis(4-fluorophenyl)chlorophosphine | Acetylcholinesterase | 65 |
Properties
Molecular Formula |
C16H14ClP |
---|---|
Molecular Weight |
272.71 g/mol |
IUPAC Name |
chloro-bis(4-ethenylphenyl)phosphane |
InChI |
InChI=1S/C16H14ClP/c1-3-13-5-9-15(10-6-13)18(17)16-11-7-14(4-2)8-12-16/h3-12H,1-2H2 |
InChI Key |
JGQQUYOPPMDGBH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C=C)Cl |
Origin of Product |
United States |
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